

Comprehensive Safety and Operational Guide for GW 788388-d5

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Compound of Interest

Compound Name: GW 788388-d5

Cat. No.: B1161327

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Executive Summary & Compound Profile

GW 788388-d5 is the deuterium-labeled internal standard for GW 788388, a potent, selective, and orally active inhibitor of the TGF- β type I receptor (ALK5) and type II receptor (TGFBR2) kinases.

While often categorized under "General Research Chemicals," the biological potency of the parent compound (IC₅₀ ~18 nM for ALK5) dictates that this substance be handled with High-Potency Compound (HPC) protocols. The introduction of deuterium isotopes does not mitigate biological activity; therefore, the safety profile must mirror that of the pharmacologically active parent.

Parameter	Technical Detail
Chemical Name	4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)-benzamide-d5
Primary Application	Internal Standard for LC-MS/MS quantification of GW 788388
Molecular Weight	~430.5 g/mol (Parent: 425.48 g/mol)
Solubility	Soluble in DMSO (up to 50 mM); Ethanol (low)
Storage	-20°C (Solid); -80°C (Solution)

Hazard Assessment & Risk Stratification

Scientific Integrity Note: Most Safety Data Sheets (SDS) for research-grade deuterated standards list "No Data Available" or default to "Caution." Do not mistake this for safety. As a TGF- β inhibitor, this compound interferes with cell proliferation, differentiation, and apoptosis.

Core Hazards:

- Reproductive Toxicity (Suspected): TGF- β signaling is critical for embryonic development. Inhibition can lead to developmental defects.
- Specific Target Organ Toxicity: Long-term exposure may affect renal and hepatic fibrosis pathways.
- Unknown Chronic Effects: Deuterated analogs generally possess similar toxicological profiles to their parents but may exhibit altered metabolic stability (Deuterium Kinetic Isotope Effect), potentially prolonging biological half-life.

Personal Protective Equipment (PPE) Strategy

To ensure researcher safety, a "Barrier-in-Depth" approach is required.

A. Respiratory Protection (Critical)

- Primary Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
- PPE Layer: If working outside a hood (e.g., transporting waste), use a NIOSH-approved N95 or P100 particulate respirator.

B. Dermal Protection

- Glove Protocol: Double-gloving is mandatory.
 - Inner Layer: Nitrile (4 mil) – Tactile sensitivity.
 - Outer Layer: Nitrile (5-8 mil) or Neoprene – Chemical resistance.

- Technique: Inspect gloves for micro-tears before use. Change outer gloves immediately upon any splash contact.
- Body Covering:
 - Standard: Tyvek® lab coat or chemically resistant apron over a cotton lab coat.
 - Reasoning: Cotton absorbs; Tyvek repels.

C. Ocular Protection

- Standard: ANSI Z87.1 compliant chemical splash goggles.
- Contraindication: Do not rely solely on safety glasses with side shields when dissolving the powder, as splashes can bypass the side gaps.

Operational Protocol: Step-by-Step Handling

Phase 1: Receiving & Inspection

- Verify Seal: Upon receipt, inspect the vial for cracks or compromised septa.
- Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening.
 - Why? Opening a cold vial condenses atmospheric moisture, which can degrade the compound and cause hydrogen-deuterium exchange (loss of isotopic integrity).

Phase 2: Weighing & Solubilization

Goal: Create a stable stock solution (typically 10 mM in DMSO).

- Static Control: Use an anti-static gun on the vial and spatula. Deuterated powders are often electrostatic and "fly," creating an inhalation risk.
- Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).^[1]
 - Note: Avoid protic solvents (Methanol/Water) for long-term storage to prevent back-exchange of deuterium atoms, although -d5 on the aromatic ring is generally stable.

- Dissolution:
 - Add DMSO directly to the vial if possible to minimize transfer losses.
 - Vortex for 30 seconds. Inspect for clarity.

Phase 3: Storage of Stock Solutions

- Aliquoting: Divide the stock into single-use aliquots (e.g., 50 μ L) in amber glass vials or high-quality polypropylene tubes.
 - Reasoning: Repeated freeze-thaw cycles precipitate the compound and degrade the label.
- Temperature: Store at -80°C .
- Labeling: Mark vials clearly with "**GW 788388-d5**," Concentration, Solvent, and Date.

Disposal & Decontamination

Decontamination of Surfaces:

- Solvent Wipe: Wipe the work surface with a paper towel soaked in 70% Ethanol or 10% DMSO in Ethanol (to solubilize residues).
- Detergent Wash: Follow with a 1% Alconox/detergent scrub.
- Rinse: Finish with distilled water.

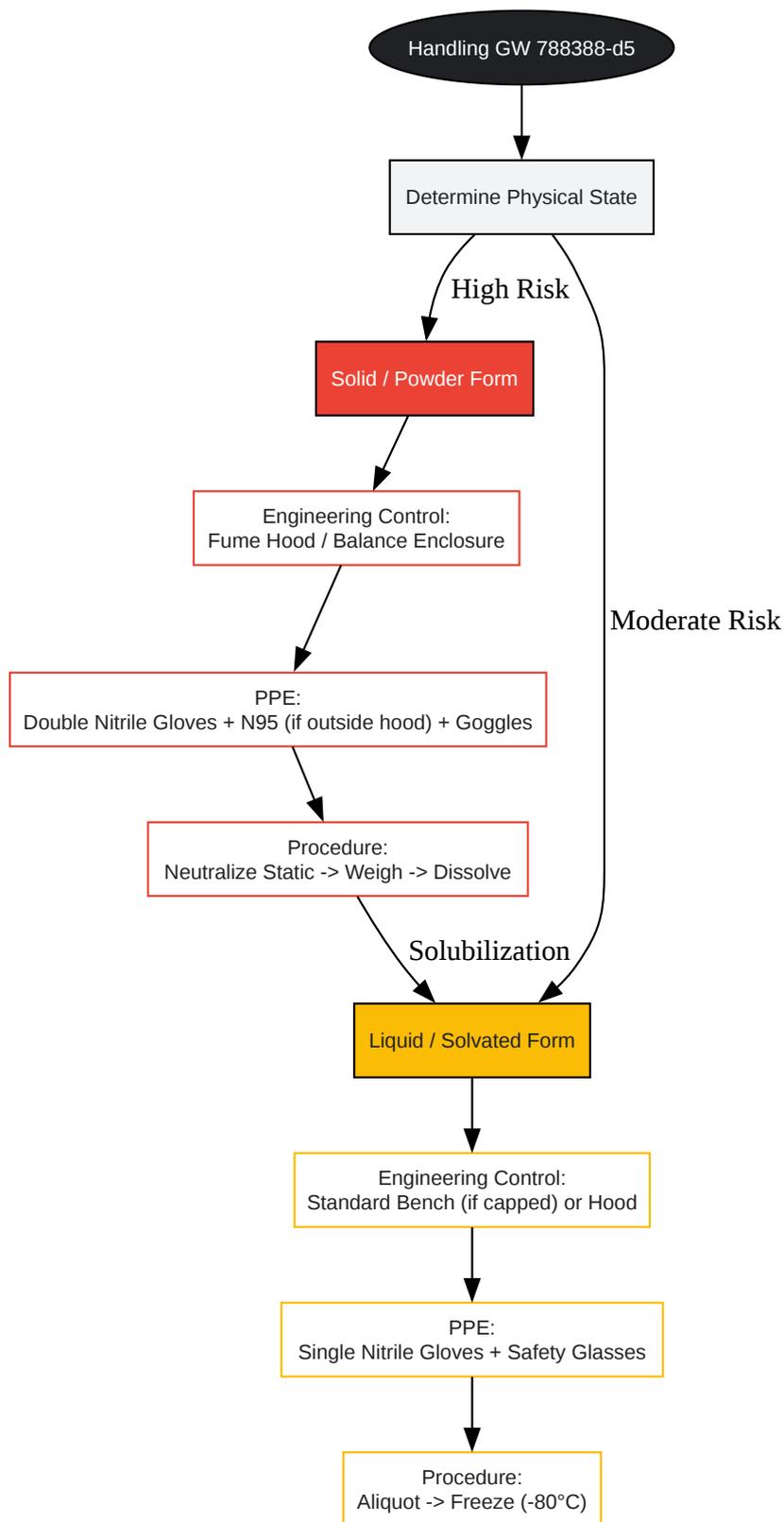
Waste Stream:

- Solid Waste: Pipette tips, gloves, and empty vials go into "Hazardous Solid Waste" (Incineration recommended).
- Liquid Waste: DMSO solutions must go into "Halogenated/Organic Solvent Waste." Do not pour down the sink.

Visualizations

Figure 1: Safety & Handling Hierarchy

This diagram illustrates the decision logic for handling **GW 788388-d5** based on the physical state of the compound.



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Caption: Operational workflow defining safety requirements based on the compound's physical state.

Figure 2: Biological Mechanism & Risk Context

Understanding the pathway clarifies why protection is necessary.



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Caption: Pharmacological pathway demonstrating the compound's potent biological intervention points.[2]

References

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